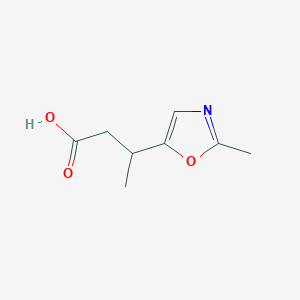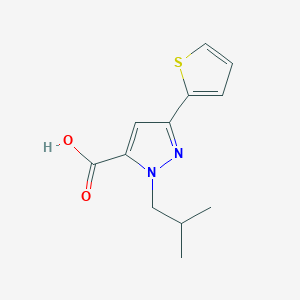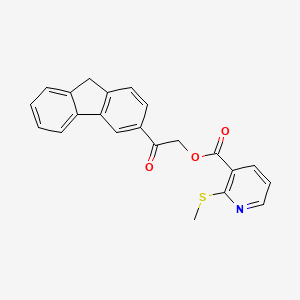
2-(5-Nitrofuran-2-yl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)thiazolidine is a heterocyclic compound that contains both a furan and a thiazolidine ring. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)thiazolidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired thiazolidine derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrofuran-2-yl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens can be used under acidic conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products depend on the electrophile used, such as halogenated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against Gram-positive bacteria.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new antimicrobial agents.
Wirkmechanismus
The mechanism by which 2-(5-Nitrofuran-2-yl)thiazolidine exerts its effects involves the interaction with microbial enzymes, leading to the inhibition of essential metabolic pathways. This results in the disruption of cell wall synthesis and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Exhibits similar antimicrobial properties.
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of 2-(5-Nitrofuran-2-yl)thiazolidine.
Uniqueness
This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antimicrobial and anticancer agent make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C7H8N2O3S |
|---|---|
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
2-(5-nitrofuran-2-yl)-1,3-thiazolidine |
InChI |
InChI=1S/C7H8N2O3S/c10-9(11)6-2-1-5(12-6)7-8-3-4-13-7/h1-2,7-8H,3-4H2 |
InChI-Schlüssel |
ZXHOUAGCSDRRFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(N1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)

![(3S,4R)-4-[(2,3-dihydro-1H-inden-2-yl)amino]oxolan-3-ol](/img/structure/B13349209.png)







